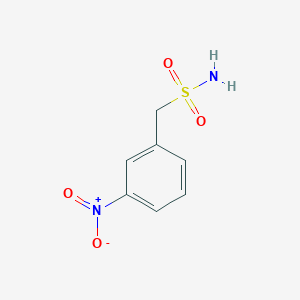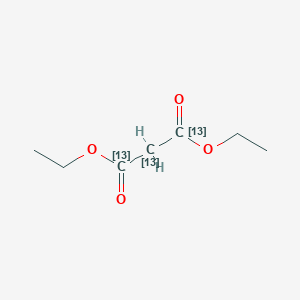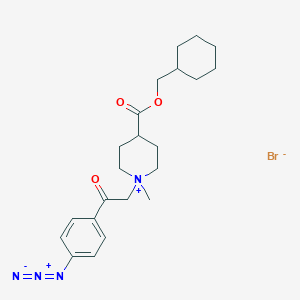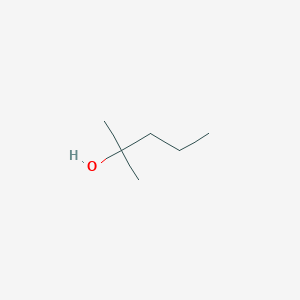
1-Fluoronaphthalin
Übersicht
Beschreibung
1-Fluoronaphthalene is an organofluorine chemical compound from the group of naphthalene derivatives and fluoroaromatics . It is a colorless, combustible liquid, which is insoluble in water . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
1-Fluoronaphthalene can be obtained by reacting naphthalene with Selectfluor . A simple and precise reversed-phase high-performance liquid chromatography method was developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities .Molecular Structure Analysis
The molecular formula of 1-Fluoronaphthalene is C10H7F . The InChI is InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-7H . The Canonical SMILES is C1=CC=C2C (=C1)C=CC=C2F .Chemical Reactions Analysis
The reactivity profile of 1-Fluoronaphthalene is that Simple aromatic halogenated organic compounds, such as Fluoronaphthalene, are very unreactive .Physical And Chemical Properties Analysis
1-Fluoronaphthalene is a colorless, combustible liquid, which is insoluble in water . Its melting point is -13 °C (9 °F; 260 K) and boiling point is 215 °C (419 °F; 488 K) .Wissenschaftliche Forschungsanwendungen
Synthese von Phenanthridinen
1-Fluoronaphthalin: wird bei der Synthese von 6-substituierten Phenanthridinen verwendet. Dieser Prozess wird durch tert-Butyllithium vermittelt, eine starke Base, die die Bildung dieser komplexen organischen Strukturen erleichtert . Phenanthridine sind wichtige Verbindungen in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten.
Inhibitor der Serotonin- und Noradrenalin-Aufnahme
Die Verbindung wurde zur Herstellung von LY248686 verwendet, einem potenten Inhibitor der Serotonin- und Noradrenalin-Aufnahme . Diese Anwendung ist bedeutsam im Bereich der Neurowissenschaften und Pharmakologie, wo solche Inhibitoren zur Behandlung von Erkrankungen wie Depression und Angst eingesetzt werden können.
Organische Solarzellen
This compound: zeigt ein vielversprechendes Potenzial zur Verbesserung der Leistung von organischen Solarzellen. Es kann nicht-fullerene Akzeptoren fibrillieren, ihre Kristallisation verbessern und letztendlich die Stromwandlungseffizienz dieser Zellen erhöhen . Diese Anwendung ist entscheidend für die Entwicklung erneuerbarer Energietechnologien.
Mars Science Laboratory Curiosity Rover
Diese Verbindung ist auch ein Bestandteil des Organic Check Materials, das in Kanistern am Mars Science Laboratory Curiosity Rover angebracht ist. Es wird zur Kalibrierung der Sample Analysis at Mars (SAM)-Instrumentensuite verwendet, da es sich um eine synthetische organische Verbindung handelt, die in der Natur auf der Erde nicht vorkommt und auch nicht auf dem Mars erwartet wird .
Metabolismusstudien
Der Metabolismus von This compound durch Cunninghamella elegans wurde untersucht, wobei seine Umwandlung in verschiedene Phenole und Konjugate aufgezeigt wurde . Diese Forschung ist wertvoll, um die Umwelt- und biologischen Wechselwirkungen von synthetischen Verbindungen zu verstehen.
Blitzphotolyseforschung
In wissenschaftlichen Studien wurde die Blitzphotolyse von This compound-Gemischen in der Gasphase untersucht . Diese Technik wird verwendet, um Reaktionsmechanismen und die Dynamik kurzlebiger Spezies in der Chemie zu untersuchen.
Analyse chemischer Eigenschaften
This compound: dient als Referenzverbindung zur Analyse chemischer Eigenschaften wie Brechungsindex, Siedepunkt und Dichte . Diese Eigenschaften sind unerlässlich für die Charakterisierung chemischer Substanzen.
Studien zu gefährlichen Zersetzungsprodukten
Die Forschung zur Zersetzung von This compound kann zu gefährlichen Produkten wie Kohlenmonoxid (CO), Kohlendioxid (CO2) und gasförmigem Fluorwasserstoff (HF) führen . Die Untersuchung dieser Produkte ist wichtig für Sicherheits- und Umweltaspekte.
Wirkmechanismus
Target of Action
1-Fluoronaphthalene is a key starting material for the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . Therefore, its primary targets are the serotonin and norepinephrine transporters.
Mode of Action
It is known that it is used in the synthesis of ly248686 , which inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
1-Fluoronaphthalene is metabolized by the fungus Cunninghamella elegans into several phenols and conjugates . The metabolism of 1-fluoronaphthalene by C. elegans results in the formation of trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene . The fluoro substituent blocks epoxidation at the fluoro-substituted double bond .
Pharmacokinetics
It is known that 1-fluoronaphthalene is a colorless, combustible liquid, which is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and its potential to cross biological membranes.
Result of Action
The result of the action of 1-Fluoronaphthalene is the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Action Environment
The action of 1-Fluoronaphthalene can be influenced by environmental factors. For instance, it is known that 1-Fluoronaphthalene is a stable and non-reactive liquid compound . Therefore, its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical substances .
Safety and Hazards
Zukünftige Richtungen
1-Fluoronaphthalene is used as a component of the Organic Check Material mounted in canisters on Mars Science Laboratory Curiosity rover . It’s used for calibrating the Sample Analysis at Mars (SAM) instrument suite, being a synthetic organic compound not found in nature on Earth and not expected on Mars .
Biochemische Analyse
Biochemical Properties
1-Fluoronaphthalene has been found to be metabolized by Cunninghamella elegans into several phenols and conjugates . The metabolism of 1-fluoronaphthalene by this microorganism suggests that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond, decreases oxidation at the aromatic double bond that is peri to the fluoro substituent, and enhances metabolism at the 3,4- and 5,6-positions of 1-fluoronaphthalene .
Cellular Effects
1-Fluoronaphthalene has been found to have interesting biological activities. It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that 1-Fluoronaphthalene may have an impact on cellular signaling pathways and gene expression related to these neurotransmitters.
Molecular Mechanism
It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that 1-Fluoronaphthalene may interact with the transporters or receptors of these neurotransmitters, potentially inhibiting their function.
Temporal Effects in Laboratory Settings
It is known that 1-Fluoronaphthalene is a stable and non-reactive compound .
Metabolic Pathways
1-Fluoronaphthalene is metabolized by Cunninghamella elegans into several phenols and conjugates . This suggests that 1-Fluoronaphthalene may be involved in specific metabolic pathways in this organism.
Eigenschaften
IUPAC Name |
1-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKTJOTWITYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059808 | |
| Record name | 1-Fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Fluoronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
419 °F at 756 mmHg (NTP, 1992) | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.09 [mmHg] | |
| Record name | 1-Fluoronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
321-38-0 | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Fluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0920702UT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16 °F (NTP, 1992) | |
| Record name | 1-FLUORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-fluoronaphthalene?
A1: 1-Fluoronaphthalene has the molecular formula C10H7F and a molecular weight of 146.16 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 1-fluoronaphthalene?
A2: Several spectroscopic methods are valuable for characterizing 1-fluoronaphthalene, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can determine the structure and study substituent effects on chemical shifts. 19F NMR is specifically useful for analyzing the fluorine atom's environment. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, influenced by the fluorine substituent. []
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, providing insights into the molecule's structure. [, ]
Q3: How does the fluorine atom influence the reactivity of 1-fluoronaphthalene?
A3: The fluorine atom in 1-fluoronaphthalene exerts a significant influence on its reactivity due to its strong electronegativity and the availability of its lone pair electrons. This leads to several key effects:
- Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the naphthalene ring towards electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. []
- C-F Bond Activation: The strong C-F bond can be activated under specific conditions, enabling the development of new synthetic transformations. For example, aluminum-mediated C-F bond activation allows for the construction of complex polycyclic aromatic hydrocarbons. []
Q4: Can 1-fluoronaphthalene undergo cross-coupling reactions?
A4: Yes, 1-fluoronaphthalene can participate in transition-metal-catalyzed cross-coupling reactions. For instance, it reacts with phenethylmagnesium chloride in the presence of catalysts like CpTiCl3 or TaCl5, yielding 1-(1-phenethyl)naphthalene. []
Q5: How is 1-fluoronaphthalene metabolized by fungi?
A5: The fungus Cunninghamella elegans metabolizes 1-fluoronaphthalene through oxidation at the 3,4- and 5,6-positions. This process forms dihydrodiols, demonstrating the stereoselective nature of the fungal enzymes involved. []
Q6: Does 1-fluoronaphthalene form excimers?
A6: Yes, 1-fluoronaphthalene exhibits excimer formation in concentrated solutions. The heat of photoassociation is lower compared to pyrene, suggesting a significant role of repulsion energy in the excimer's red-shifted emission. []
Q7: Can 1-fluoronaphthalene be used in the synthesis of pharmaceuticals?
A7: Yes, 1-fluoronaphthalene serves as a key starting material in the synthesis of duloxetine hydrochloride, a medication used to treat depression and anxiety. The synthesis involves a multi-step process, including etherification, bromination, and resolution of enantiomers. [, , ]
Q8: How is computational chemistry applied in the study of 1-fluoronaphthalene?
A8: Computational chemistry plays a crucial role in understanding 1-fluoronaphthalene's properties and reactivity. Density Functional Theory (DFT) calculations help predict:
- Molecular Geometry: DFT calculations predict a planar structure for the 1-fluoronaphthalene dimer, stabilized by hydrogen bonds. [, ]
- Electronic Structure: Calculations provide insights into the electronic transitions responsible for its UV-Vis absorption and fluorescence properties. []
- Reaction Mechanisms: Computational methods aid in elucidating reaction mechanisms, such as the C-F bond activation pathways. []
Q9: What is the significance of Structure-Activity Relationship (SAR) studies for 1-fluoronaphthalene derivatives?
A9: SAR studies are essential for understanding how modifications to the 1-fluoronaphthalene structure affect its biological activity, particularly in the context of drug discovery. These studies explore how changes in:
- Substituent Effects: Introducing different substituents at various positions on the naphthalene ring can alter the molecule's electronic properties, lipophilicity, and steric hindrance, impacting its binding affinity and selectivity towards biological targets. []
Q10: What analytical techniques are used to quantify 1-fluoronaphthalene in environmental samples?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify 1-fluoronaphthalene in complex environmental matrices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)




![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)





